2-Methyl-9-phenoxyacridine
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Overview
Description
2-Methyl-9-phenoxyacridine is a heterocyclic aromatic compound that belongs to the acridine family. Acridine derivatives are known for their broad range of biological activities and industrial applications. This compound is characterized by its unique structure, which includes a phenoxy group attached to the acridine core, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9-phenoxyacridine typically involves the nucleophilic substitution of 2-methyl-9-chloroacridine with phenol. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction yields this compound as the primary product.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-9-phenoxyacridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Nucleophilic Substitution: Various substituted acridines depending on the nucleophile used.
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Scientific Research Applications
2-Methyl-9-phenoxyacridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Industry: Utilized in the development of dyes and fluorescent materials for various applications.
Mechanism of Action
The primary mechanism of action of 2-Methyl-9-phenoxyacridine involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding during replication .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 2-Methyl-9-phenoxyacridine, known for its broad range of biological activities.
9-Phenylacridine: Similar in structure but with a phenyl group instead of a phenoxy group.
2-Methylacridine: Lacks the phenoxy group, making it less versatile in certain applications.
Uniqueness
This compound is unique due to the presence of the phenoxy group, which enhances its ability to intercalate into DNA and increases its potential as an anticancer agent. The phenoxy group also contributes to its distinct chemical reactivity and makes it a valuable compound for further chemical modifications .
Properties
CAS No. |
61078-24-8 |
---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-methyl-9-phenoxyacridine |
InChI |
InChI=1S/C20H15NO/c1-14-11-12-19-17(13-14)20(22-15-7-3-2-4-8-15)16-9-5-6-10-18(16)21-19/h2-13H,1H3 |
InChI Key |
OPIYPARDXUGRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)OC4=CC=CC=C4 |
Origin of Product |
United States |
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